Fexofenadine Hydrochloride, a commonly used antihistamine drug, can contain various impurities arising from its synthesis process. These impurities can be categorized as organic or inorganic, and their presence, even in trace amounts, can impact the drug's efficacy and safety. Regulatory bodies like the ICH and FDA set stringent limits on permissible levels of impurities in pharmaceutical products. [, ]
Several papers describe the synthesis of Fexofenadine Hydrochloride and highlight the potential sources of impurities. Key raw materials like Methyl-2-(4(4-chlorobutanoyl) phenyl)-2methylpropanoate (KRM-I) and Diphenyl-4-piperiridinemethanol (KRM-II) are identified as potential sources of genotoxic impurities. Bromobenzene, used in KRM-II synthesis, is also flagged as a potential mutagenic impurity. [, ]
While the provided papers don't delve into the detailed molecular structure analysis of specific Fexofenadine Hydrochloride impurities, they emphasize the importance of structure-activity relationships (SAR) in determining potential genotoxicity. For example, the structure of KRM-I is identified as potentially genotoxic based on SAR analysis. []
Fexofenadine Impurity F arises during the synthesis and degradation processes of fexofenadine hydrochloride. It has been identified in various studies focusing on the stability and degradation pathways of fexofenadine under different stress conditions, including oxidative environments . The classification of this compound falls under pharmaceutical impurities, which are unintended substances that may affect the quality and safety of drug products.
The synthesis of fexofenadine and its impurities, including Impurity F, involves several chemical reactions. A common method for synthesizing fexofenadine includes treating a precursor compound with a base followed by the addition of a reducing agent. For instance, one synthesis route involves the reduction of methyl 4-[4-[4-(hydroxybiphenyl methyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylphenyl acetate. This method highlights the importance of controlling reaction conditions to minimize impurities during industrial production .
The molecular structure of Fexofenadine Impurity F can be analyzed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The impurity's molecular formula can be derived from its mass spectral data, which typically shows a molecular ion peak corresponding to its molecular weight .
Fexofenadine Impurity F can participate in various chemical reactions, particularly those involving oxidation or hydrolysis. Under oxidative stress conditions, fexofenadine can degrade to form this impurity, which has been characterized through forced degradation studies .
Fexofenadine acts primarily as an H1 receptor antagonist. While the specific mechanism for Fexofenadine Impurity F is less well-documented, it is essential to consider how impurities might affect the pharmacodynamics and pharmacokinetics of fexofenadine itself.
Fexofenadine Impurity F exhibits distinct physical and chemical properties that are crucial for its characterization in pharmaceutical applications.
Fexofenadine Impurity F serves several important roles in scientific research and pharmaceutical development:
Fexofenadine Impurity F (CAS No. 185066-33-5) is a process-related impurity with the systematic IUPAC name 2-[4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl]phenyl]propanoic acid. Its molecular formula is C31H37NO4, corresponding to a molecular weight of 487.63 g/mol [4] [6]. The structure features a chiral center and differs from the parent drug fexofenadine by the positioning of the hydroxy group on the aliphatic side chain. Key identifiers include:
CC(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O
[4] LJRYMPSOYXBUOX-UHFFFAOYSA-N
[6]The compound exists as a white to pale beige solid with predicted physicochemical properties including a pKa of 4.38 and boiling point of 690.7°C [6]. Its zwitterionic nature influences solubility profiles, showing slight solubility in DMSO and methanol [6]. Table 1: Key Identifiers of Fexofenadine Impurity F
Property | Value |
---|---|
CAS No. | 185066-33-5 |
Molecular Formula | C31H37NO4 |
Molecular Weight | 487.63 g/mol |
IUPAC Name | 2-[4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl]phenyl]propanoic acid |
Storage Conditions | -20°C (hygroscopic) |
XLogP3 | 2.6 (Predicted) |
Impurity F arises during the synthesis of fexofenadine hydrochloride, primarily in the reductive amination step involving the reaction between keto acid intermediates and 4-hydroxydiphenylmethylpiperidine [5] . It is classified as a transformation byproduct rather than a starting material impurity. Analytical studies confirm its presence at levels up to 0.3% in commercial batches if purification is insufficient [9]. The impurity co-elutes with fexofenadine in standard chromatographic systems, necessitating specialized separation methods such as phenyl-bonded columns for accurate quantification [9]. Its structural similarity to the active pharmaceutical ingredient (API) necessitates rigorous control to ensure final product quality.
Two primary pathways govern the formation of Impurity F:
1.3.1. Incomplete Reduction Pathway
During the sodium borohydride reduction of the keto precursor (terfenadine keto acid), over-reduction of the carbonyl group generates an alcohol moiety at an aberrant position on the butyl side chain. This side reaction occurs when reaction temperatures exceed 25°C or when stoichiometric imbalances exist [5] . The proposed mechanism involves:
1.3.2. Hydrolytic Degradation Pathway
Under acidic conditions (pH < 3) during crystallization, fexofenadine undergoes partial hydrolysis of its carboxylate group, followed by recombination with the piperidine nitrogen. This forms a transient quaternary ammonium intermediate that rearranges into Impurity F [9]. This pathway is accelerated by:
Table 2: Related Compounds in Fexofenadine Synthesis
Compound | Structural Relationship | Formation Condition |
---|---|---|
Keto Fexofenadine (Imp A) | Carbonyl group at C1 of butyl chain | Oxidation intermediate |
Methyl Ester (Imp C) | Esterified carboxyl group | Incomplete hydrolysis |
Meta-Isomer (Imp B) | Altered phenyl substitution pattern | Regiochemical synthesis error |
Impurity F | Hydroxy group at C4 of butyl chain | Incomplete reduction/hydrolysis |
1.4.1. ICH Classification
Per ICH Q3A(R2) guidelines, Impurity F is classified as a Qualification Threshold B impurity due to:
1.4.2. Control Strategies
Effective control involves a tripartite approach:
1.4.2.1. Process Optimization
1.4.2.2. Analytical Monitoring
Stability-indicating HPLC methods employing:
1.4.2.3. Specification Limits
Batch release criteria mandate:
Table 3: Control Strategy Summary for Impurity F
Control Aspect | Parameter | Target |
---|---|---|
Process Control | Reaction Temperature | 0–5°C |
Catalyst System | Copper fluoroborate | |
Crystallization Solvent | Ethanol-water (70:30) | |
Analytical Control | HPLC Column | Hypersil BDS C-18 |
Detection Limit | 0.1 µg/mL | |
Relative Retention Time | 1.8 (vs. fexofenadine = 1.0) | |
Specification Limits | Batch Release (max) | 0.10% |
Shelf-life (max) | 0.15% |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: